[1,1'-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE
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Overview
Description
[1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE is an organic compound that features a biphenyl group linked to a pyridine ring through a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE typically involves the esterification of pyridine-3-carboxylic acid with 4-biphenylmethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
On an industrial scale, the production of [1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
[1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: N-bromosuccinimide, N-chlorosuccinimide; solvent such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE is used as a ligand in coordination chemistry to form metal complexes.
Biology
The compound has been investigated for its biological activity, including its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .
Medicine
In medicine, derivatives of [1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE are explored for their therapeutic potential. Research focuses on their efficacy in treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique structural properties contribute to the enhancement of material performance .
Mechanism of Action
The mechanism of action of [1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and optimize its efficacy .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: A precursor in the synthesis of [1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE.
4-Biphenylmethanol: Another precursor used in the synthesis.
Pyridine-3-carboxylate derivatives: Compounds with similar structural features and reactivity.
Uniqueness
[1,1’-BIPHENYL]-4-YL PYRIDINE-3-CARBOXYLATE is unique due to its biphenyl-pyridine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from catalysis to drug development .
Properties
IUPAC Name |
(4-phenylphenyl) pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(16-7-4-12-19-13-16)21-17-10-8-15(9-11-17)14-5-2-1-3-6-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRWJDGDSFQCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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